molecular formula C11H11NO3 B8787647 5-Cyano-2-isopropoxybenzoic acid

5-Cyano-2-isopropoxybenzoic acid

Cat. No.: B8787647
M. Wt: 205.21 g/mol
InChI Key: QEFGGEYGXSUDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-2-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-cyano-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H11NO3/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-5,7H,1-2H3,(H,13,14)

InChI Key

QEFGGEYGXSUDBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared in an analogous fashion to 3-cyano-5-isopropoxybenzoic acid starting from 5-bromo-2-hydroxybenzoic acid. LCMS-ESI (m/z) calculated for C11H11NO3: 205.2. found 206.1 [M+H]+, tR=2.70 min.
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Synthesis routes and methods II

Procedure details

To 198 mmol isopropanol was added 19.8 mmol sodium and the mixture was then heated at 100° C. until all the sodium was dissolved (30 min.). Susbsequently, 6.59 mmol 5-cyano-2-iodobenzoic acid [CAS: 219841-92-6; WO9901455] and 1.32 mmol copper (I) bromide were added and the reaction mixture heated at 120° C. for 2 h. The reaction mixture was then cooled to room temperature and concentrated in vacuo. The residue was suspended in 50 ml 1 M aq HCl and extracted 3× with ethyl acetate. The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated in vacuo. Flash chromatography on silica gel (eluant: heptane/ethyl acetate) provided the title compound as a white solid (yield 55%). MS (m/e): 204.1 ([M−H]−, 100%).
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198 mmol
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19.8 mmol
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6.59 mmol
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copper (I) bromide
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1.32 mmol
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catalyst
Reaction Step Three
Yield
55%

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